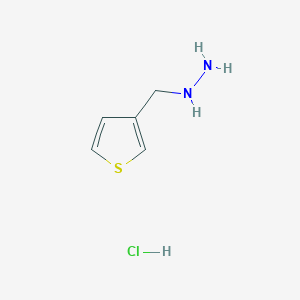

3-(Hydrazinomethyl)thiophene hydrochloride

Description

3-(Hydrazinomethyl)thiophene hydrochloride (CAS: 1427454-16-7) is a thiophene derivative featuring a hydrazine group attached to a methyl substituent on the thiophene ring. Its molecular formula is C₅H₉ClN₂S, with a molecular weight of 164.66 g/mol . The compound is primarily used in laboratory settings for synthetic chemistry applications, though its specific pharmacological or industrial roles remain understudied. Synonyms include [(thiophen-3-yl)methyl]hydrazine hydrochloride and thiophen-3-ylmethylhydrazine hydrochloride .

Properties

IUPAC Name |

thiophen-3-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c6-7-3-5-1-2-8-4-5;/h1-2,4,7H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHDEOMXKLUIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinomethyl)thiophene hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

Thiophene-3-carboxaldehyde+Hydrazine hydrateHCl, reflux3-(Hydrazinomethyl)thiophene hydrochloride

Industrial Production Methods

Industrial production of 3-(Hydrazinomethyl)thiophene hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinomethyl)thiophene hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazine group to amines.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

Oxidation: Thiophene oxides

Reduction: Thiophene amines

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

3-(Hydrazinomethyl)thiophene hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(Hydrazinomethyl)thiophene hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound is also known to interfere with cellular redox processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 3-(hydrazinomethyl)thiophene hydrochloride with structurally or functionally related thiophene and hydrazine derivatives.

Structural and Functional Analogues

3-Aminothiophene Hydrochloride

- Molecular Formula : C₄H₆ClNS

- Molecular Weight : 135.61 g/mol

- Key Differences: Lacks the hydrazinemethyl group; instead, an amine is directly attached to the thiophene ring.

Thiophene Fentanyl Hydrochloride

- Molecular Formula : C₂₄H₂₆N₂OS•HCl

- Molecular Weight : 427.42 g/mol

- Key Differences : A complex opioid derivative with a thiophene ring integrated into its pharmacophore. Unlike the target compound, it exhibits potent μ-opioid receptor activity and is regulated as a controlled substance .

3-Methoxyphenylhydrazine Hydrochloride

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : 174.63 g/mol

- Key Differences : Replaces the thiophene ring with a methoxyphenyl group. The hydrazine group is attached directly to the aromatic ring, making it a useful intermediate in dye or pharmaceutical synthesis but less suited for thiophene-specific applications .

3-(Hydrazinomethyl)pyridazine Hydrochloride

- Molecular Formula : C₅H₈ClN₅

- Molecular Weight : 189.61 g/mol

- Key Differences : Substitutes the thiophene ring with a pyridazine ring, altering electronic properties and solubility. This compound is used in agrochemical research, highlighting how ring systems influence application areas .

Anticonvulsant Thiophene Derivatives

Compound 4 from (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) demonstrates anticonvulsant activity with an ED₅₀ of 45 mg/kg, outperforming reference drugs like valproic acid.

Carcinogenicity of Thiophene Analogues

Though the target compound lacks such data, this underscores the need for toxicological profiling when modifying aromatic systems .

Data Table: Comparative Analysis

Biological Activity

3-(Hydrazinomethyl)thiophene hydrochloride is a heterocyclic compound that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

3-(Hydrazinomethyl)thiophene hydrochloride is characterized by the presence of a thiophene ring and a hydrazine functional group, which contribute to its unique chemical reactivity and biological properties. The compound is synthesized through the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions.

The biological activity of 3-(Hydrazinomethyl)thiophene hydrochloride is attributed to its ability to interact with various biological targets, leading to significant biochemical changes. The compound exhibits a range of pharmacological properties:

- Antimicrobial Activity : It has shown potential as an antimicrobial agent against various pathogens.

- Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models .

Research Findings

Several studies have evaluated the biological activity of 3-(Hydrazinomethyl)thiophene hydrochloride, particularly focusing on its anticancer properties.

In Vitro Studies

-

Cytotoxicity Assays :

- In a study assessing the cytotoxic effects on pancreatic cancer cells (MIA PaCa-2), 3-(Hydrazinomethyl)thiophene hydrochloride demonstrated significant reductions in cell viability at concentrations ranging from 10 µM to 100 µM. The most potent effects were observed at 100 µM, where a reduction in tumor spheroid size was noted .

- The compound was compared against doxorubicin (DOX), a standard chemotherapy drug, showing superior anticancer activity in certain assays.

- Enzyme Inhibition :

Case Studies

A recent investigation into novel thiophene/hydrazone derivatives highlighted the effectiveness of compounds similar to 3-(Hydrazinomethyl)thiophene hydrochloride in reducing tumor growth in vitro. Notably, one derivative showed a 65% reduction in spheroid diameter after treatment with 100 µM for nine days .

Comparative Analysis

To understand the unique properties of 3-(Hydrazinomethyl)thiophene hydrochloride, it is useful to compare it with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-(Hydrazinomethyl)thiophene HCl | Yes | High | Moderate |

| Thiophene-2-carboxaldehyde | Moderate | Low | Low |

| Thiophene-3-carboxylic acid | Yes | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.